molecular formula C5H6BrClO B2845637 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one CAS No. 1215365-72-2

2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one

Cat. No.: B2845637
CAS No.: 1215365-72-2
M. Wt: 197.46
InChI Key: PPFFZSUXZGBQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is an organic compound with the molecular formula C5H6BrClO. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound is characterized by the presence of a bromine atom, a chlorine atom, and a cyclopropyl group attached to an ethanone backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one typically involves the bromination of 1-(1-chlorocyclopropyl)ethan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually conducted at low temperatures to control the reactivity and ensure high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is used in several scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. The cyclopropyl group adds steric effects, making it a valuable scaffold for designing new molecules with specific properties .

Biological Activity

2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is a halogenated compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C5_5H6_6BrClO, with a molecular weight of 195.46 g/mol. The compound features a unique structure that combines halogen atoms with a cyclopropyl moiety, which may influence its biological activity.

PropertyValue
Chemical FormulaC5_5H6_6BrClO
Molecular Weight195.46 g/mol
AppearanceLiquid
Boiling Point150.3 °C
Density1.16 g/cm³
Flash Point49.8 °C

Synthesis Methods

The synthesis of this compound typically involves the bromination of 1-(1-chlorocyclopropyl)ethanone using brominating agents in an appropriate solvent. The reaction conditions can be optimized to enhance yield and selectivity, often involving phase transfer catalysts or specific temperature controls to minimize by-products .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activity . The mechanism of action is believed to involve the inhibition of microbial proteins, disrupting essential biochemical pathways necessary for microbial survival .

Table: Summary of Biological Activity Studies

Study ReferenceActivity TypeFindings
AntimicrobialInhibition of microbial growth observed
AntifungalEffective against various fungal strains
CytotoxicityDemonstrated cytotoxic effects on cancer cells

Case Studies

One notable study evaluated the efficacy of this compound against a range of bacterial strains. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for antimicrobial activity.

The proposed mechanism involves the interaction of the compound with microbial proteins, leading to their denaturation or functional inhibition. This disruption affects critical processes such as cell wall synthesis and metabolic pathways, ultimately resulting in cell death .

Properties

IUPAC Name

2-bromo-1-(1-chlorocyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClO/c6-3-4(8)5(7)1-2-5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFFZSUXZGBQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.